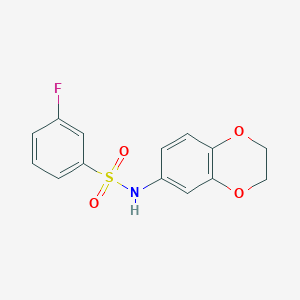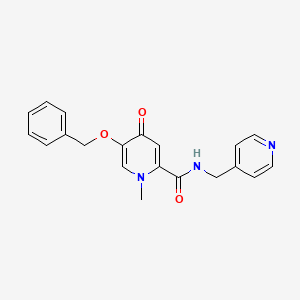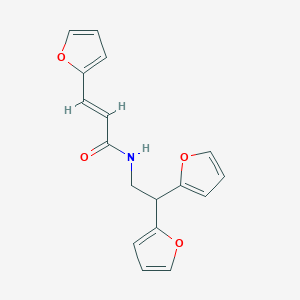
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide, also known as DFEFA, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related compounds, including those with furan and acrylamide functionalities, has been a subject of interest for their potential use in constructing complex molecular architectures. For example, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are considered useful building blocks for β-peptides (I. Masesane, P. Steel, 2004). Additionally, alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates have been explored for their ability to undergo intramolecular cyclization, leading to the formation of various dihydrothiopyrano[furan] derivatives, demonstrating their reactivity and potential for creating complex heterocyclic structures (L. M. Pevzner, 2021).
Biotechnological Applications
In the realm of biotechnology, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported, showcasing the potential for microbial biotransformation processes in synthesizing chiral compounds. This study highlights the green chemistry approach to synthesizing (R)-2-cyano-3-(furan-2-yl)propanamide, which could have implications in pharmaceutical synthesis (D. E. Jimenez et al., 2019).
Material Science and Polymer Chemistry
Further research has delved into the synthesis of novel acrylamide monomers for the development of thermoresponsive polymers. These materials exhibit changes in their physical properties in response to environmental stimuli such as temperature, pH, and CO2 levels, suggesting applications in smart materials and biotechnology (Xue Jiang et al., 2014).
Food Science and Safety
Investigations into mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food have been significant due to their potential toxic and carcinogenic effects. Strategies for reducing these compounds in heat-treated foods involve both preventive measures and removal interventions, underscoring the importance of research in improving food safety (M. Anese et al., 2013).
Pharmacological Research
On the pharmacological front, certain acrylamide derivatives have been identified as potential antiviral agents against coronavirus helicases, suggesting their utility in developing antiviral therapies. These findings point to the broader implications of acrylamide derivatives in medicinal chemistry and drug development (Austin N. Spratt et al., 2021).
Eigenschaften
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-17(8-7-13-4-1-9-20-13)18-12-14(15-5-2-10-21-15)16-6-3-11-22-16/h1-11,14H,12H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXQGWJBJWHPQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2958694.png)
![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)

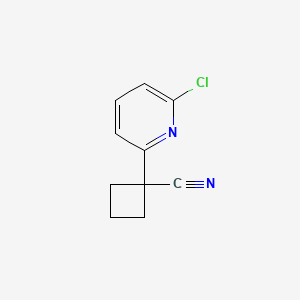

![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)
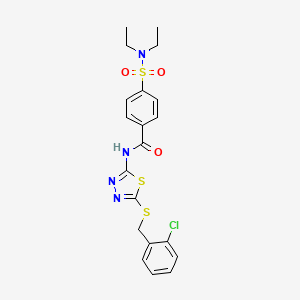
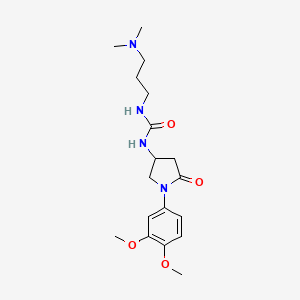
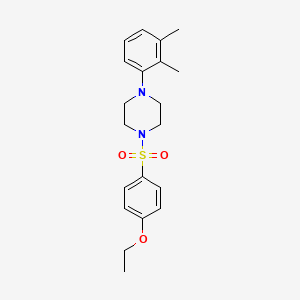
![1-cyclopentyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2958706.png)
